molecular formula C10H9ClN2O B3032554 2-chloro-5-(4-methoxyphenyl)-1H-imidazole CAS No. 227313-40-8

2-chloro-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B3032554
CAS No.: 227313-40-8
M. Wt: 208.64
InChI Key: BWFVERBAHUIHDR-UHFFFAOYSA-N
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Description

2-chloro-5-(4-methoxyphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the 2-position and a 4-methoxyphenyl group at the 5-position of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyphenylboronic acid with 2-chloroimidazole in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(4-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-5-(4-methoxyphenyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-(4-methoxyphenyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-chloro-5-(4-methoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-14-8-4-2-7(3-5-8)9-6-12-10(11)13-9/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFVERBAHUIHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271638
Record name 2-Chloro-5-(4-methoxyphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227313-40-8
Record name 2-Chloro-5-(4-methoxyphenyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227313-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(4-methoxyphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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